The compound can be sourced from various chemical suppliers and is often used as an intermediate in organic synthesis. It falls under the classification of nitrogen-containing heterocycles, specifically within the broader category of quinoline derivatives.
The synthesis of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol typically involves the reduction of quinoline derivatives. One common method includes:
The molecular structure of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol consists of a tetrahydroquinoline core with a hydroxymethyl group (-CH2OH) at the 2-position. The structural formula can be represented as follows:
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol participates in several chemical reactions:
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol has diverse applications across several scientific fields:
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is a chiral heterocyclic compound with systematic IUPAC name (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, reflecting its specific stereochemistry at the C2 position. Its molecular formula is C₁₀H₁₃NO (molecular weight: 163.22 g/mol), featuring a fused bicyclic system with a benzene ring attached to a reduced pyridine moiety. The hydroxymethyl group (-CH₂OH) at C2 enables diverse derivatization, critical for pharmaceutical applications [1] [2]. The compound’s stereochemistry is denoted by the S-configuration in its CAS-registered structure (63430-96-6), as confirmed by the chiral SMILES notation: C1CC2=CC=CC=C2N[C@@H]1CO
[1]. Key computational parameters include:
Table 1: Structural and Computational Data
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₃NO | Elemental composition |
Molecular Weight | 163.22 g/mol | Mass for stoichiometric calculations |
TPSA (Topological Polar Surface Area) | 32.26 Ų | Predicts membrane permeability |
LogP | 1.4056 | Lipophilicity index |
H-Bond Acceptors/Donors | 2/2 | Solubility and interaction potential |
The compound emerged in the late 20th century alongside advances in asymmetric synthesis. Its first unambiguous characterization was linked to CAS registry 63430-96-6 in the 1980s, coinciding with broader exploration of tetrahydroquinoline scaffolds for bioactive molecules [1]. Early isolation relied on stereoselective reduction of quinoline precursors or reductive amination of o-aminobenzaldehyde derivatives. Commercial availability began circa 2010, with suppliers like ChemScene and BLD Pharm listing it as a building block for drug discovery, emphasizing ≥97% purity and strict storage protocols (2–8°C, sealed) [1] [2]. Its classification as a Hazard Class 6.1 material under UN regulations necessitated specialized shipping protocols, reflecting industrial-scale handling challenges [1].
Tetrahydroquinoline derivatives occupy a privileged niche in medicinal chemistry due to their structural similarity to natural alkaloids and balanced physicochemical properties. The hydroxymethyl group enables versatile transformations:
Table 2: Role of Tetrahydroquinoline Derivatives in Patent Applications
Application Area | Target Indications | Key Structural Features |
---|---|---|
Neurological Therapeutics | Alzheimer’s disease, neuropathic pain | C2-substituted chirality, N-alkylation |
Anticancer Agents | Solid tumors, leukemia | Fused tricyclic variants, C6/C7 halogenation |
Immunomodulators | Autoimmune disorders | Quinoline-3-carboxamide derivatives |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: